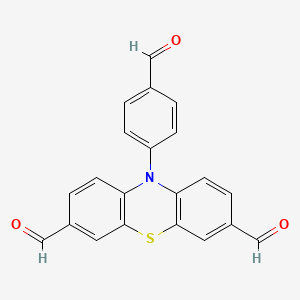
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the phenothiazine core, followed by the introduction of formyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antipsychotic and antihistaminic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. The phenothiazine core can interact with neurotransmitter receptors, enzymes, and other proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity and used in the synthesis of biologically active compounds.
Uniqueness
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to its dual formyl groups and phenothiazine core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H13NO3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
10-(4-formylphenyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C21H13NO3S/c23-11-14-1-5-17(6-2-14)22-18-7-3-15(12-24)9-20(18)26-21-10-16(13-25)4-8-19(21)22/h1-13H |
InChI Key |
OYVYUFVEQXLKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C3=C(C=C(C=C3)C=O)SC4=C2C=CC(=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















